4-Cyclopropoxy-5-iodopyridin-2-amine
Description
4-Cyclopropoxy-5-iodopyridin-2-amine is a pyridine derivative featuring a cyclopropoxy group at position 4, an iodine atom at position 5, and an amine group at position 2.
Synthetic routes for similar pyridinamines often involve nucleophilic substitution or cross-coupling reactions. For example, halogenated pyridines (e.g., 5-iodo derivatives) are frequently synthesized via Miyaura borylation or Ullmann coupling, while cyclopropoxy groups may be introduced through alkoxylation under basic conditions .
Properties
Molecular Formula |
C8H9IN2O |
|---|---|
Molecular Weight |
276.07 g/mol |
IUPAC Name |
4-cyclopropyloxy-5-iodopyridin-2-amine |
InChI |
InChI=1S/C8H9IN2O/c9-6-4-11-8(10)3-7(6)12-5-1-2-5/h3-5H,1-2H2,(H2,10,11) |
InChI Key |
VABOWDPTUCLOOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=NC=C2I)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Cyclopropoxy-5-iodopyridin-2-amine typically involves the iodination of a pyridine derivative followed by the introduction of a cyclopropoxy group. One common method involves the reaction of 2-aminopyridine with iodine in the presence of a suitable oxidizing agent to form 5-iodo-2-aminopyridine. This intermediate is then reacted with cyclopropyl alcohol under appropriate conditions to yield the final product .
Chemical Reactions Analysis
4-Cyclopropoxy-5-iodopyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki or Sonogashira coupling reactions to form more complex molecules
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Cyclopropoxy-5-iodopyridin-2-amine has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of biological pathways and as a potential ligand in biochemical assays.
Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-5-iodopyridin-2-amine involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its iodine and cyclopropoxy groups play crucial roles in its reactivity, allowing it to participate in various chemical transformations. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 4-Cyclopropoxy-5-iodopyridin-2-amine with structurally related pyridinamines:
Key Observations :
Physicochemical and Pharmacokinetic Properties
While direct data for This compound is scarce, inferences can be drawn from analogs:
Notes:
- The iodine atom increases molecular weight and lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility.
- Cyclopropane’s ring strain could lead to faster degradation under acidic conditions compared to saturated substituents (e.g., methyl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
